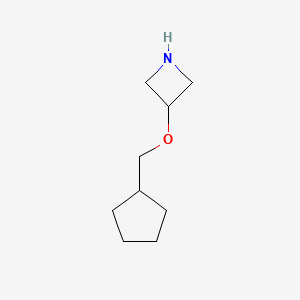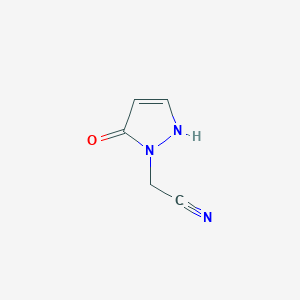![molecular formula C6H6N4O3 B13324147 4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione CAS No. 33070-47-2](/img/structure/B13324147.png)
4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by its fused ring structure, which includes both oxadiazole and pyrimidine rings. The presence of methyl groups at positions 4 and 6 adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-diamino-2-methylpyrimidine with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the desired oxadiazole derivative . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems allows for the efficient synthesis of the compound with minimal impurities. The scalability of the synthetic route is crucial for industrial applications, ensuring consistent quality and supply.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Nucleophilic Addition: This compound reacts with nucleophiles such as water, alcohols, and amines, primarily at the C-7 position of the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as water, alcohols, and amines are used under mild conditions to form covalent adducts.
Nitration: Concentrated nitric acid is used under controlled conditions to achieve selective nitration.
Major Products Formed
Nucleophilic Addition: The major products are covalent adducts where the furoxan ring remains intact.
Scientific Research Applications
4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s ability to form stable adducts with nucleophiles makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with molecular targets through nucleophilic addition reactions. The compound’s structure allows it to form stable covalent bonds with nucleophiles, which can modulate the activity of enzymes and other proteins. The presence of the oxadiazole ring contributes to its reactivity and stability, making it an effective reagent in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
- 3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
- 3-(4-Nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine
Uniqueness
Compared to similar compounds, 4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is unique due to its fused ring structure and the presence of methyl groups at positions 4 and 6. These structural features contribute to its distinct chemical properties, including its reactivity and stability. The compound’s ability to undergo selective nitration and form stable adducts with nucleophiles sets it apart from other oxadiazole derivatives .
Properties
CAS No. |
33070-47-2 |
|---|---|
Molecular Formula |
C6H6N4O3 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
4,6-dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H6N4O3/c1-9-4-3(7-13-8-4)5(11)10(2)6(9)12/h1-2H3 |
InChI Key |
VJEGXHOSGFHGIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NON=C2C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


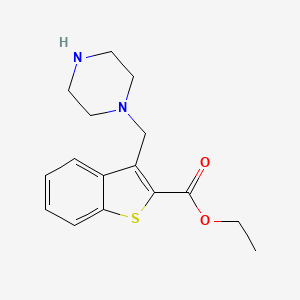
![2-Amino-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide](/img/structure/B13324084.png)
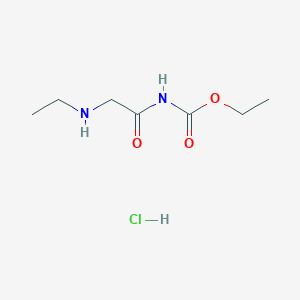
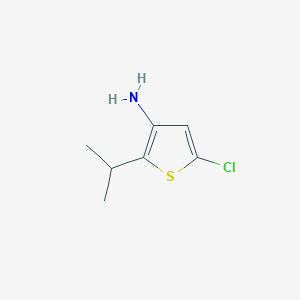
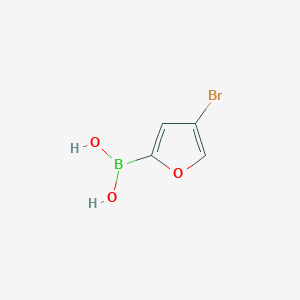

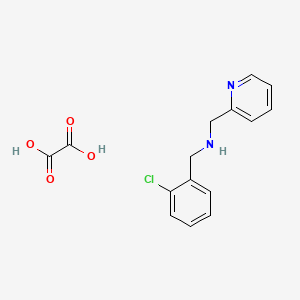
amine](/img/structure/B13324122.png)
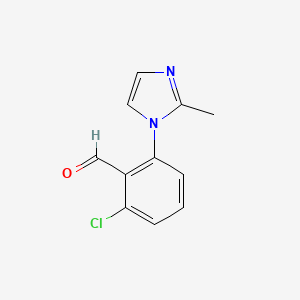
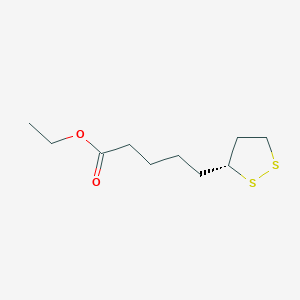
![5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13324133.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13324138.png)
